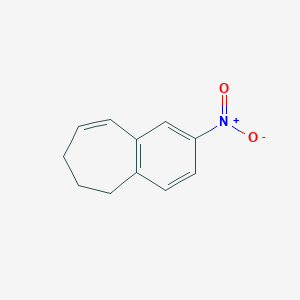

2-nitro-6,7-dihydro-5H-benzocycloheptene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-nitro-6,7-dihydro-5H-benzocycloheptene is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial and Antitumor Activity

Research indicates that derivatives of 2-nitro-6,7-dihydro-5H-benzocycloheptene exhibit significant biological activities, particularly in antimicrobial and antitumor applications. For instance, compounds similar to this structure have been shown to effectively target pathogens and cancer cells through mechanisms such as enzyme inhibition and disruption of cellular processes .

Case Study: Antileishmanial Effects

A study highlighted the antileishmanial effects of related nitro-substituted compounds. These compounds were evaluated for their efficacy against Leishmania donovani in mouse models, demonstrating promising activity that warrants further exploration in drug development .

Organic Synthesis

The reactivity of this compound is influenced by its nitro group, which can undergo various transformations. These reactions are crucial for modifying the compound to enhance its properties or synthesize related compounds.

Psychiatric Applications

There is emerging evidence suggesting that derivatives of this compound may be useful in treating psychiatric disorders such as depression. A patent describes compositions involving this compound for treating conditions like manic-depressive psychosis and neurotic depression . The therapeutic potential is attributed to its ability to interact with neurotransmitter systems.

Data Summary Table

化学反応の分析

Reduction Reactions

The nitro group undergoes selective reduction to form amino derivatives, a key step in synthesizing bioactive compounds.

Example Protocol (Patent US4154852A):

-

Reagent: Sodium borohydride (NaBH₄) in ethanol/water

-

Conditions: 25–30°C, 1 hour reaction time

-

Product: 2-Amino-7-methylamino-6,7-dihydro-[5H]-benzocycloheptene

-

Yield: ~85% (isolated as hydrochloride salt after acid-base workup)

Mechanism:

The nitro group is reduced to an amine via intermediate hydroxylamine species. Subsequent methylation (using methylamine) introduces the N-methyl substituent .

Diazotization and Coupling

The amino derivative undergoes diazotization, enabling aromatic substitution or coupling reactions.

Key Steps (Patent US4154852A):

-

Diazotization:

-

Reagent: Sodium nitrite (NaNO₂) in 6 N H₂SO₄ at 5°C

-

Intermediate: Diazonium salt of 2-amino-7-methylamino-6,7-dihydro-[5H]-benzocycloheptene

-

-

Thermal Decomposition:

Applications:

Diazonium intermediates enable regioselective functionalization (e.g., hydroxylation, halogenation) .

Salt Formation

The amine derivatives form stable salts for pharmaceutical formulations.

Example:

-

Reagent: Hydrogen chloride (HCl) in methanol/ethyl acetate

-

Product: 2-Nitro-7-methylamino-6,7-dihydro-[5H]-benzocycloheptene hydrochloride

-

Properties: White crystals, m.p. ~220°C; formulated into tablets with lactose/starch excipients .

Hydrogenation and Ring Modification

The benzocycloheptene core undergoes hydrogenation or ring-opening under catalytic conditions.

Related Data (PubChem CID 16244676):

-

Hydrogenation Catalyst: Pd/C or Raney Ni

-

Product: Saturated 6,7,8,9-tetrahydro derivatives (e.g., ketones or carboxylic acids via further oxidation) .

Notable Transformation:

text2-Nitro-6,7-dihydro-5H-benzocycloheptene → Hydrogenation → 6,7,8,9-Tetrahydro-2-nitro-5H-benzocycloheptene → Oxidation → 9-Oxo derivative[4]

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the nitro group) directs electrophiles to meta positions.

Observed Reactions:

-

Nitration: Limited reactivity due to deactivation; requires strong nitrating agents (e.g., HNO₃/H₂SO₄ at elevated temperatures).

-

Sulfonation: Similarly challenging; yields sulfonic acids under forcing conditions .

Nucleophilic Aromatic Substitution

Activation via nitro-group coordination enables rare nucleophilic attacks.

Theoretical Pathway:

-

Reagent: Strong nucleophiles (e.g., alkoxides or amines) under high-temperature/pressure conditions

-

Product: Substituted derivatives (e.g., methoxy or amino groups at C-3/C-4) .

Stability and Handling

特性

分子式 |

C11H11NO2 |

|---|---|

分子量 |

189.21 g/mol |

IUPAC名 |

3-nitro-8,9-dihydro-7H-benzo[7]annulene |

InChI |

InChI=1S/C11H11NO2/c13-12(14)11-7-6-9-4-2-1-3-5-10(9)8-11/h3,5-8H,1-2,4H2 |

InChIキー |

NFYNRHDFTBNMNN-UHFFFAOYSA-N |

正規SMILES |

C1CC=CC2=C(C1)C=CC(=C2)[N+](=O)[O-] |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。